2-(2-(Methylthio)ethyl)piperazine
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Overview
Description
2-(2-(Methylthio)ethyl)piperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is particularly interesting due to its sulfur-containing side chain, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)ethyl)piperazine typically involves the reaction of piperazine with 2-chloroethyl methyl sulfide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms in piperazine attack the electrophilic carbon in 2-chloroethyl methyl sulfide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of green solvents and catalyst-free conditions is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylthio)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the sulfur-containing side chain.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperazine derivatives without the sulfur-containing side chain.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(2-(Methylthio)ethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(Methylthio)ethyl)piperazine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The sulfur-containing side chain may also play a role in its biological activity by interacting with specific biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Phenylthio)ethyl)piperazine
- 2-(2-(Ethylthio)ethyl)piperazine
- 2-(2-(Methylthio)propyl)piperazine
Uniqueness
2-(2-(Methylthio)ethyl)piperazine is unique due to its specific sulfur-containing side chain, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2-methylsulfanylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2S/c1-10-5-2-7-6-8-3-4-9-7/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBBWOPWPJZFHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1CNCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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